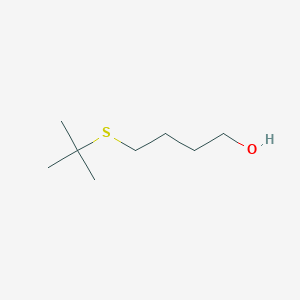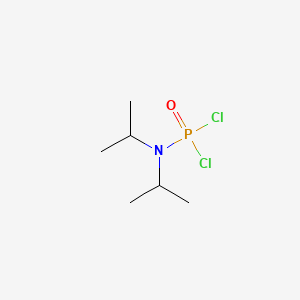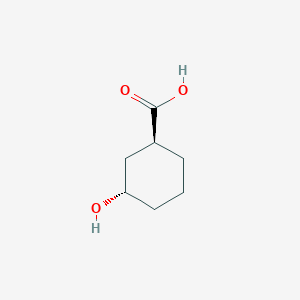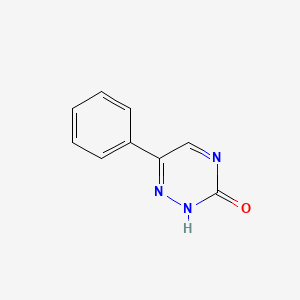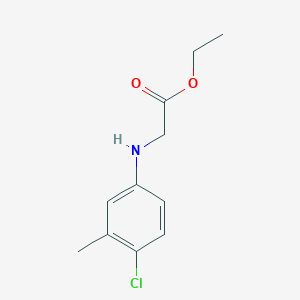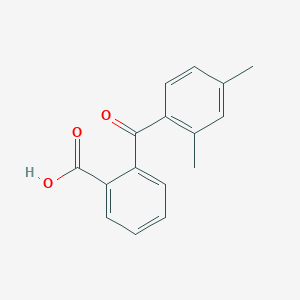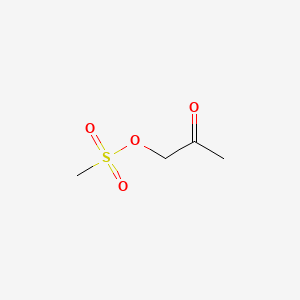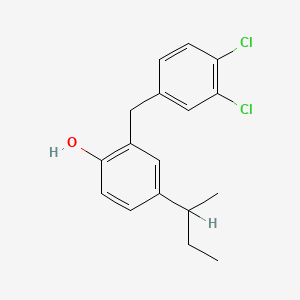
4-sec-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol
Descripción general
Descripción
4-sec-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol, commonly known as triclosan, is a synthetic antibacterial and antifungal agent. It was first introduced in the 1970s and has since been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household items, such as cutting boards and toys. Triclosan has been the subject of extensive scientific research due to its potential health and environmental impacts.
Mecanismo De Acción
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria and fungi. By disrupting this process, triclosan prevents the growth and replication of these microorganisms.
Biochemical and Physiological Effects
Studies have shown that triclosan can have a range of biochemical and physiological effects on both humans and animals. For example, triclosan has been shown to disrupt hormone signaling pathways, particularly those involving thyroid hormones. Triclosan has also been linked to the development of antibiotic resistance in bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages as an antimicrobial agent for lab experiments. It is effective against a wide range of microorganisms and has a relatively low toxicity. However, triclosan has some limitations, including its potential to interfere with certain biochemical and physiological processes and its potential to develop resistance in bacteria.
Direcciones Futuras
There are several areas of future research on triclosan. One area is the development of alternative antimicrobial agents that are less harmful to human health and the environment. Another area is the study of the long-term effects of triclosan exposure on human health and the environment. Finally, there is a need for further research on the mechanisms of action of triclosan and its potential interactions with other chemicals in the environment.
Aplicaciones Científicas De Investigación
Triclosan has been widely used as an antimicrobial agent in various scientific research applications. It has been used to study the effects of antibacterial agents on bacterial growth and biofilm formation. Triclosan has also been used in studies on the effects of antimicrobial agents on the human microbiome and the development of antibiotic resistance.
Propiedades
IUPAC Name |
4-butan-2-yl-2-[(3,4-dichlorophenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O/c1-3-11(2)13-5-7-17(20)14(10-13)8-12-4-6-15(18)16(19)9-12/h4-7,9-11,20H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQOIQSCCPGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946604 | |
| Record name | 4-(Butan-2-yl)-2-[(3,4-dichlorophenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-sec-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol | |
CAS RN |
23802-21-3 | |
| Record name | o-Cresol, 4-sec-butyl-alpha-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023802213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Butan-2-yl)-2-[(3,4-dichlorophenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



